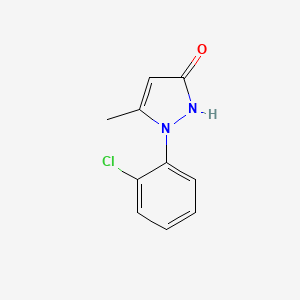

1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one

Description

1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one (IUPAC name: 2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one) is a pyrazolone derivative characterized by a five-membered heterocyclic core containing two adjacent nitrogen atoms. The compound features a 2-chlorophenyl substituent at position 1 and a methyl group at position 5 (Figure 1). Pyrazolones are known for their diverse applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(14)12-13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOPSJSSBVFSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazolone compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, making it a candidate for the development of new therapeutic agents. Research indicates that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The exploration of 1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one has led to the synthesis of derivatives that show enhanced COX-2 selectivity, potentially reducing gastrointestinal side effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In a study focused on pyrazole-based compounds, derivatives were synthesized and tested for their ability to inhibit bacterial growth. The results indicated effective inhibition against a range of microbes, suggesting potential applications in treating infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. These compounds have been evaluated for their efficacy against several cancer cell lines, showing significant growth inhibition rates. For instance, certain derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as novel chemotherapeutic agents .

| Activity | Details |

|---|---|

| Anti-inflammatory | Selective COX-2 inhibitors with reduced gastrointestinal side effects |

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Significant growth inhibition in multiple cancer cell lines |

| Analgesic | Potential for pain relief through modulation of inflammatory pathways |

Case Study 1: Anti-inflammatory Derivatives

In a systematic investigation of pyrazole derivatives, researchers synthesized a series of compounds based on this compound. The resultant compounds were tested for COX inhibition and displayed promising results in terms of selectivity and potency. Notably, one derivative achieved an IC50 value significantly lower than that of traditional NSAIDs .

Case Study 2: Anticancer Efficacy

A study explored the anticancer effects of various pyrazole derivatives on human cancer cell lines such as HepG2 and A549. The findings revealed that certain derivatives derived from this compound exhibited potent cytotoxicity with IC50 values ranging from 0.19 µM to 1.50 µM, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which 1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolone core distinguishes the target compound from analogs with related heterocycles:

Key Observations :

- Pyrazolone vs. Pyrrolone : The pyrazolone’s carbonyl group (C=O) increases polarity and hydrogen-bonding capacity compared to pyrrolone’s saturated lactam structure. The thiophene substituent in the pyrrolone derivative () may enhance π-π stacking in biological targets .

- Pyrazole vs. Pyrazolone: Pyrazoles lack the ketone oxygen, reducing dipole moments but increasing stability under acidic conditions.

Substituent Position and Electronic Effects

The position of the chlorine atom and additional functional groups critically influence properties:

Key Observations :

- Ortho vs.

- Sulfanyl vs.

Biological Activity

1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one, also known as 2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activities associated with this compound based on recent research findings.

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 14580-22-4

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- Mechanism of Action : It is suggested that the anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and Aurora kinases .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively investigated. The compound has been noted to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

- In Vivo Studies : In animal models of inflammation, treatment with this compound resulted in a significant decrease in edema and inflammatory markers, indicating its potential use as an anti-inflammatory agent .

3. Antimicrobial Activity

Emerging research indicates that pyrazole derivatives may possess antimicrobial properties:

- Spectrum of Activity : Studies have shown that the compound exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances anticancer activity |

| Variation in alkyl groups | Affects potency and selectivity |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a reduction in tumor size in MCF7 xenograft models, supporting its potential as a therapeutic agent .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced swelling compared to controls, suggesting strong anti-inflammatory properties .

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or furanone precursors. For example, 2,5-dimethyl-3(2H)-furanone can react with 2-chlorophenylhydrazine under acidic conditions to yield the target compound. Intermediates are characterized using IR spectroscopy (C=O and N–H stretches at ~1650–1700 cm⁻¹ and ~3200 cm⁻¹, respectively), ¹H/¹³C NMR (e.g., methyl groups at δ ~2.1–2.3 ppm), and mass spectrometry (molecular ion peaks consistent with calculated masses) .

Q. What spectroscopic techniques are essential for confirming the purity and structure of this compound?

Key techniques include:

- ¹H NMR : Identifies substituents on the pyrazolone ring (e.g., aromatic protons at δ ~7.2–7.8 ppm for the 2-chlorophenyl group).

- 13C NMR : Confirms carbonyl (C=O) resonance at ~160–170 ppm.

- FT-IR : Validates functional groups like the pyrazolone ring’s C=O and N–H bonds.

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .

Q. How is in vitro biological activity screening typically conducted for this compound?

Initial screens involve enzyme inhibition assays (e.g., cyclooxygenase-2 or 5-HT₁A receptor binding) using radioligand displacement or fluorescence-based methods. For example, competitive binding assays with [³H]WAY-100635 can assess 5-HT₁A receptor affinity. IC₅₀ values are calculated using nonlinear regression analysis of dose-response curves .

Advanced Research Questions

Q. What crystallographic methods are used to resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or ORTEP-3 is employed. Key steps include:

Q. How can contradictory spectral data arising from tautomerism in the pyrazolone ring be resolved?

Tautomeric equilibria (e.g., keto-enol forms) are analyzed via:

Q. What strategies optimize the catalytic efficiency of green synthesis routes for this compound?

Heterogeneous catalysts like biochar/Fe₃O₄@SiO₂–Ag nanocomposites enhance reaction yields (e.g., 85–92%) by:

- Reducing reaction times (e.g., from 12 hr to 4 hr) via high surface area and active sites.

- Enabling solvent systems like EtOH:H₂O (1:1) for eco-friendly synthesis.

- Facilitating catalyst reuse (≥5 cycles) with minimal activity loss .

Q. How are structure-activity relationships (SARs) studied for pharmacological derivatives?

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance receptor binding.

- Molecular docking : Using AutoDock Vina to predict binding poses in 5-HT₁A or COX-2 active sites.

- Pharmacokinetic profiling : Assessing logP (e.g., 2.1–3.5) and metabolic stability via liver microsome assays .

Methodological Challenges

Q. How are synthetic yields improved when scaling up from milligram to gram quantities?

Critical factors include:

Q. What computational tools aid in predicting metabolic pathways for this compound?

Software like ADMET Predictor™ or SwissADME estimates:

- Phase I metabolism (e.g., CYP3A4-mediated oxidation of the methyl group).

- Glucuronidation sites using SMARTCyp.

- Toxicity risks (e.g., Ames test predictions for mutagenicity) .

Data Interpretation

Q. How are conflicting crystallographic occupancy values resolved in polymorphic forms?

High-resolution datasets (d-spacing < 0.8 Å) and SHELXL’s PART instructions refine disordered regions. For example, partial occupancy of chlorine atoms in the 2-chlorophenyl group is modeled using ISOR and DELU restraints to maintain reasonable thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.